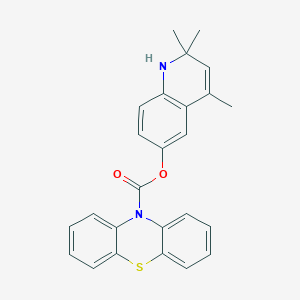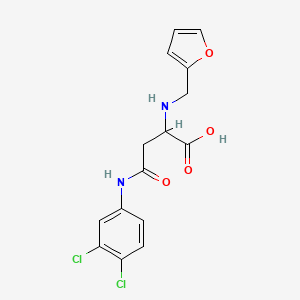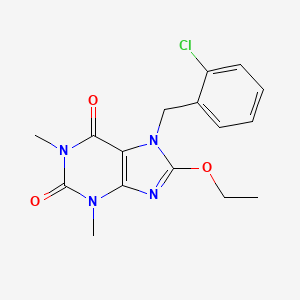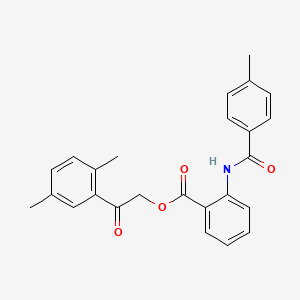
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound that combines the structural features of dihydroquinoline and phenothiazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 can be employed to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and phenothiazine derivatives.
Reduction: Reduction reactions can yield dihydroquinoline and dihydrophenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenothiazine derivatives, which can have different pharmacological and industrial applications .
科学的研究の応用
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its pharmacological effects.
類似化合物との比較
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of phenothiazine.
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate: Contains a benzoate group instead of phenothiazine.
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of dihydroquinoline and phenothiazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C25H22N2O2S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(2,2,4-trimethyl-1H-quinolin-6-yl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C25H22N2O2S/c1-16-15-25(2,3)26-19-13-12-17(14-18(16)19)29-24(28)27-20-8-4-6-10-22(20)30-23-11-7-5-9-21(23)27/h4-15,26H,1-3H3 |
InChIキー |
HXEMUDHPWKTFLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11620121.png)


![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)



![1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)
